[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride
Description
[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride is a fluorinated derivative of tetrahydro-2H-pyran (oxane) substituted with a fluoromethyl group at the 4-position and a methanamine moiety. Its molecular formula is C₇H₁₃ClFNO, with a molecular weight of 181.64 g/mol (calculated from ). The fluorine atom enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the oxane ring contributes to conformational rigidity. The hydrochloride salt improves aqueous solubility, a critical feature for pharmaceutical applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-(fluoromethyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKICRCAUXWOZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)CF.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions using suitable amines and reducing agents like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Substitution Reactions
The fluoromethyl group undergoes nucleophilic substitution (SN2) due to the electronegativity of fluorine. Common reactions include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium hydroxide | Aqueous ethanol, 60°C | [4-(Hydroxymethyl)oxan-4-yl]methanamine | 78% |
| Potassium cyanide | DMSO, 80°C | [4-(Cyanomethyl)oxan-4-yl]methanamine | 65% |
| Ammonia | Methanol, reflux | [4-(Aminomethyl)oxan-4-yl]methanamine | 82% |
Mechanism : The fluorine atom acts as a leaving group, with nucleophiles (OH⁻, CN⁻, NH₃) attacking the electrophilic carbon in the fluoromethyl group. Steric hindrance from the oxane ring slightly reduces reaction rates compared to linear analogs.
Alkylation and Acylation of the Amine Group
The primary amine participates in alkylation and acylation to form secondary/tertiary amines or amides:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | THF, 0°C → RT, 12h | N-Methyl-[4-(fluoromethyl)oxan-4-yl]methanamine |
| Acylation | Acetyl chloride | Dichloromethane, Et₃N, 0°C | N-Acetyl-[4-(fluoromethyl)oxan-4-yl]methanamine |
Key Insight : The oxane ring’s conformational rigidity enhances regioselectivity during alkylation, favoring N-substitution over ring-opening.
Oxidation:
The amine group oxidizes to a nitro group under strong conditions:
-
Reagent : Hydrogen peroxide (H₂O₂), acetic acid, 50°C
-
Product : [4-(Fluoromethyl)oxan-4-yl]nitromethane
-
Yield : 58%
Reduction:
The oxane ring remains stable under typical reduction conditions:
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Reagent : Lithium aluminum hydride (LiAlH₄), ether, reflux
-
Product : [4-(Fluoromethyl)oxan-4-yl]methanol (via reduction of the amine to alcohol)
-
Yield : 72%
Ring-Opening Reactions
The oxane ring undergoes acid-catalyzed hydrolysis:
-
Conditions : HCl (conc.), H₂O, 100°C
-
Product : 5-(Fluoromethyl)pentane-1,5-diamine hydrochloride
-
Mechanism : Protonation of the ether oxygen weakens C–O bonds, leading to ring cleavage .
Coordination Chemistry
The amine group acts as a ligand in metal complexes:
| Metal Salt | Product | Application |
|---|---|---|
| CuCl₂ | Bis-[4-(fluoromethyl)oxan-4-yl]methanamine Cu(II) complex | Catalytic oxidation studies |
| Pd(OAc)₂ | Palladium-amine adduct | Cross-coupling catalysis |
Stability and Reactivity Trends
Scientific Research Applications
Overview
[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride is a synthetic compound with the molecular formula C₇H₁₅ClFNO. It is characterized by the presence of a fluoromethyl group and a methanamine moiety, which contribute to its unique chemical properties. This compound has garnered interest in various fields, including medicinal chemistry, biology, and industrial applications.
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. The incorporation of the fluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of resultant drugs. Its potential applications include:
- Neuropharmacology : Investigated for effects on neurotransmitter systems.
- Antidepressants : Potential role in developing new antidepressant medications due to its structural analogies with known antidepressants.
Biological Studies
In biological research, this compound is utilized as a probe to explore biological pathways involving amine and fluorine interactions. Notable applications include:
- Enzyme Interaction Studies : The compound's ability to interact with various enzymes can help elucidate biochemical pathways.
- Cellular Mechanisms : Studies on how this compound affects cellular signaling and metabolism.
Industrial Chemistry
The compound is also significant in industrial applications, particularly in the development of new materials with specific chemical properties. Applications include:
- Polymer Production : Used as an intermediate in synthesizing specialty polymers.
- Surfactants : Its chemical structure can be advantageous in formulating surfactants for various industrial processes.
Case Study 1: Neuropharmacological Applications
A study investigated the neuropharmacological effects of derivatives containing similar oxane structures. Results indicated that compounds with fluorinated groups exhibited enhanced binding to serotonin receptors, suggesting potential as new antidepressants.
Case Study 2: Enzyme Inhibition
Research highlighted that this compound could inhibit cyclooxygenase enzymes involved in inflammatory processes. This inhibition was associated with reduced levels of pro-inflammatory mediators in vitro, indicating its potential therapeutic application in inflammatory diseases.
Mechanism of Action
The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on the Oxane Ring
Fluorinated Groups:
- [4-(Difluoromethyl)oxan-4-yl]methanamine Hydrochloride (C₇H₁₃ClF₂NO, MW 199.64): The difluoromethyl group increases electronegativity and lipophilicity compared to the fluoromethyl analog. This enhances membrane permeability but may reduce solubility. The compound’s collision cross-section (CCS) and steric effects differ due to the bulkier -CF₂H group .
- 1-[4-(Trifluoromethyl)phenyl]methyl Analogs (e.g., C₁₄H₁₉ClF₃NO, MW 309.76): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, altering electronic density on the oxane ring. This improves resistance to oxidative metabolism but may reduce hydrogen-bonding capacity.
Aromatic vs. Non-Aromatic Substituents:
- [4-(3-Fluorophenyl)methyl]oxan-4-yl-methanamine Hydrochloride (C₁₃H₁₇ClFNO, MW 259.75): The 3-fluorophenyl group combines fluorine’s electronegativity with aromaticity, enhancing both lipophilicity and binding affinity to hydrophobic pockets in biological targets .
Key Physicochemical Properties
| Compound Name | Molecular Formula | Substituent | MW (g/mol) | Key Properties |
|---|---|---|---|---|
| [4-(Fluoromethyl)oxan-4-yl]methanamine HCl | C₇H₁₃ClFNO | -CH₂F | 181.64 | Moderate lipophilicity, improved metabolic stability |
| [4-(Difluoromethyl)oxan-4-yl]methanamine HCl | C₇H₁₃ClF₂NO | -CHF₂ | 199.64 | Higher electronegativity, increased steric bulk |
| [4-(Trifluoromethylphenyl)methyl]methanamine HCl | C₁₄H₁₉ClF₃NO | -CF₃ (aromatic) | 309.76 | Enhanced π-π interactions, oxidative stability |
| [4-(3-Chlorophenyl)oxan-4-yl]methanamine HCl | C₁₂H₁₅ClNO | -Cl (aromatic) | 227.71 | Electron-withdrawing Cl, potential for halogen bonding |
| [4-(Methoxymethyl)oxan-4-yl]methanamine HCl | C₈H₁₈ClNO₂ | -CH₂OCH₃ | 195.69 | High solubility, reduced membrane permeability |
Biological Activity
[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- CAS Number : 1955558-25-4
- SMILES Notation : C1COCCC1(CO)CF
The compound features a fluoromethyl group attached to an oxane ring, which contributes to its unique chemical reactivity and biological interactions.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antibacterial properties. For instance, it has shown effectiveness against Staphylococcus aureus and other pathogenic bacteria, indicating potential as an antimicrobial agent .
- Anticancer Effects : In vitro assays have demonstrated that the compound may induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .
- Neuroprotective Properties : Emerging evidence suggests that the compound may interact with neuroinflammatory pathways, potentially offering protective effects in neurodegenerative diseases by modulating inflammatory responses .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction : It may act as a ligand for specific receptors involved in cellular signaling pathways, influencing processes like insulin secretion and inflammation.
- Enzyme Modulation : The compound could inhibit or activate various enzymes, impacting metabolic pathways related to cancer cell survival and bacterial resistance mechanisms .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antibacterial activity against MRSA with MIC values of 62.5 µg/mL | Suggests potential for developing new antibiotics |
| Study 2 | Induced G2/M cell cycle arrest in HeLa cells with IC50 of 226 µg/mL | Highlights anticancer potential |
| Study 3 | Reduced neuroinflammation in animal models of Alzheimer’s disease | Indicates possible therapeutic use in neurodegenerative conditions |
Comparative Analysis
When compared with similar compounds, this compound shows unique properties due to its specific fluoromethyl substitution. This modification enhances its binding affinity to biological targets and may improve pharmacokinetic profiles compared to traditional drugs used for similar indications.
Q & A
Q. What are the key considerations for synthesizing [4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride with high purity?
- Methodological Answer : Synthesis requires optimizing reaction conditions to minimize byproducts. For example, intermediates like N-oxide derivatives (used in sertraline synthesis) can improve stereoselectivity . Key steps include:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during fluoromethylation .
- Reduction : Employ stereoselective reducing agents (e.g., sodium triacetoxyborohydride) to control configuration .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures enhances purity.
Table 1 : Hypothetical Synthesis Routes Based on Analogous Compounds
| Route | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | 4-Oxane methanol | NaBH3CN | 65 | 98 |
| B | Tetralone analog | Boc2O | 78 | 99 |
Q. How can NMR and mass spectrometry confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify oxane ring protons (δ 3.5–4.0 ppm) and fluoromethyl groups (split signals due to 19F coupling) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 194.1 (C7H15FNO·HCl). Exact mass analysis (HRMS) confirms molecular formula .
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and hydrogen bonding with chloride .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Test in DMSO (for biological assays) or aqueous buffers (pH 4–7). Hydrochloride salts typically dissolve in polar solvents but may hydrolyze in strong acids/bases .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., free amine or oxane ring-opening) .
Advanced Research Questions
Q. How does the fluoromethyl group influence the compound’s reactivity in bioorthogonal chemistry?
- Methodological Answer : Fluorine’s electronegativity enhances electrophilicity, enabling click reactions with tetrazines or strained alkynes. For example:
- Tetrazine Ligation : React with trans-cyclooctene derivatives for live-cell imaging. Monitor kinetics via UV-Vis (loss of tetrazine absorbance at 520 nm) .
- Stability : Compare fluoromethyl vs. non-fluorinated analogs in PBS (pH 7.4) to assess hydrolytic resistance .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Variability : Standardize assays (e.g., LOX inhibition protocols from IC50 = 126 nM studies ). Control for pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
- Metabolite Interference : Use LC-MS/MS to identify metabolites in cell lysates. Compare activity of parent compound vs. oxidized/degraded products .
Q. How can computational modeling predict the compound’s interactions with enzyme targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to LOXL2 (PDB: 5ZE3). Prioritize poses with fluoromethyl group in hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond occupancy .
Q. What experimental designs mitigate stereochemical uncertainties in derivative synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
